Fmoc-Arg(Me)2-OH

Catalog No.
S904834
CAS No.
268564-10-9
M.F
C23H28N4O4
M. Wt
424.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Arg(Me)2-OH

CAS Number

268564-10-9

Product Name

Fmoc-Arg(Me)2-OH

IUPAC Name

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C23H28N4O4

Molecular Weight

424.5

InChI

InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m0/s1

InChI Key

QXAXLSMKNHJDNM-FQEVSTJZSA-N

SMILES

CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Synonyms

268564-10-9;Fmoc-Arg(Me)2-OH;Fmoc-Arg(Me)2-OH(asymmetrical);ZINC2567744;AKOS005063567;AK170082;AN-29250;DB-027206;FT-0679775;Z-1435;N-Fmoc-N',N'-dimethyl-L-arginine(asymmetrical);N5-[(Dimethylamino)iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine;(2S)-5-(1,1-dimethylcarbamimidamido)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoicacid;(2S)-5-[[amino(dimethylamino)methylene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoicacid;(S)-12-(9H-fluoren-9-yl)-3-imino-2-methyl-10-oxo-11-oxa-2,4,9-triazadodecane-8-carboxylicacid

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N

Fmoc-Arg(Me)2-OH in Peptide Synthesis

Fmoc-Arg(Me)2-OH, also known as Fmoc-Dimethylarginine or Fmoc-Arg(Me)2, is a chemical building block used in peptide synthesis. Peptide synthesis is a technique for creating peptides, which are chains of amino acids. Peptides play a crucial role in various biological processes, and their synthesis allows researchers to study their function and develop new drugs ().

Fmoc-Arg(Me)2-OH is a derivative of the amino acid Arginine (Arg). Arginine is a naturally occurring amino acid with a positively charged side chain. However, in Fmoc-Arg(Me)2-OH, the side chain of Arginine is modified. The two terminal amine groups (NH2) of the Arginine side chain are replaced with methyl groups (CH3), resulting in a "dimethylated" Arginine. This modification can affect the properties of the resulting peptide ().

The Fmoc (Fluorenylmethoxycarbonyl) group attached to the N-terminus (free amino group) of Fmoc-Arg(Me)2-OH serves as a protecting group in peptide synthesis. Protecting groups are temporary chemical modifications that prevent unwanted reactions during peptide chain assembly. The Fmoc group can be selectively removed under mild conditions, allowing the Fmoc-Arg(Me)2-OH unit to be incorporated into the growing peptide chain ().

Potential Applications in Research

Due to its unique structure, Fmoc-Arg(Me)2-OH may be useful in various research applications, including:

  • Studying protein-protein interactions: The methylation of the Arginine side chain can alter the charge and hydrogen bonding properties of the amino acid. This may be helpful in studying how peptides interact with other proteins ().
  • Development of therapeutic peptides: By incorporating Fmoc-Arg(Me)2-OH into peptides, researchers can potentially create molecules with improved stability, cell permeability, or other desirable properties for therapeutic applications ().
  • Investigation of protein function: Site-directed mutagenesis, where specific amino acids in a protein are replaced with others, can be achieved using Fmoc-Arg(Me)2-OH. This technique allows researchers to understand the role of Arginine methylation in protein function.

Fmoc-Arginine (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N',N''-dimethyl-L-arginine) is a derivative of the amino acid arginine, specifically modified to enhance its utility in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus, which is widely used to prevent premature reactions during peptide assembly. The dimethylation of the guanidino group on the arginine side chain allows for specific interactions in biological systems, influencing various biochemical pathways.

  • Deprotection: The Fmoc group can be removed using bases such as piperidine, exposing the free amino group for further reactions.
  • Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides, facilitated by coupling reagents like N,N'-diisopropylcarbodiimide.
  • Methylation: The guanidino group can be further methylated to introduce additional methyl groups, altering its reactivity and biological interactions .

Fmoc-Arginine plays a crucial role in various biological activities due to its interaction with arginine residues in proteins. Methylation of arginine is known to influence gene expression, signal transduction, and protein-protein interactions. These modifications can affect cellular processes such as growth, differentiation, and immune responses .

The compound primarily targets arginine residues, impacting pathways involving protein synthesis and modification. By altering the charge and hydrogen bonding properties of arginine, it can significantly affect protein structure and function.

The synthesis of Fmoc-Arginine typically involves two main steps:

  • Protection of Arginine: Arginine is reacted with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine, usually in an organic solvent such as dichloromethane.
  • Methylation: The resulting Fmoc-protected arginine is then methylated using methyl iodide in the presence of a base to yield Fmoc-Arginine .

In industrial settings, automated peptide synthesizers are often employed to enhance efficiency and yield through solid-phase peptide synthesis techniques.

Fmoc-Arginine is extensively utilized in:

  • Peptide Synthesis: As a building block in solid-phase peptide synthesis, enabling the production of complex peptides with specific sequences.
  • Biochemical Research: Used to study protein interactions and modifications due to its ability to mimic natural arginine residues.
  • Drug Development: Its unique methylation pattern allows for the exploration of new therapeutic agents targeting specific biological pathways .

Studies involving Fmoc-Arginine have shown its potential to influence various biochemical interactions:

  • Protein Interactions: Methylated arginines can affect how proteins interact with nucleic acids and other proteins, potentially altering signaling pathways.
  • Enzyme Activity: The compound's ability to modify enzyme-substrate interactions has implications for understanding metabolic pathways and enzyme regulation .

Several compounds share structural similarities with Fmoc-Arginine but differ in their protective groups or modifications:

Compound NameKey FeaturesUniqueness
Fmoc-Arg(Pbf)-OHAnother Fmoc-protected arginine derivativeDifferent protecting group (Pbf)
Fmoc-Lys(Me)3-OHMethylated lysine residueFocuses on lysine rather than arginine
Fmoc-ADMA(Pbf)-OHDerivative of asymmetric dimethylarginineUnique methylation pattern on arginine

Fmoc-Arginine's specific methylation pattern on the guanidino group makes it particularly valuable for studying protein modifications and interactions, distinguishing it from similar compounds.

N-α-Fluorenylmethyloxycarbonyl-N-ω,ω-dimethyl-L-arginine functions as a protected derivative of arginine designed specifically for solid-phase peptide synthesis applications. The compound features a fluorenylmethyloxycarbonyl protecting group attached to the α-amino position, while the guanidine side chain bears two methyl substituents that distinguish the asymmetrical and symmetrical variants.

Molecular Specifications

The fundamental molecular properties of both stereoisomeric forms demonstrate identical empirical formulas but distinct three-dimensional arrangements. The asymmetrical form, designated by Chemical Abstracts Service number 268564-10-9, exhibits a molecular formula of C₂₃H₂₈N₄O₄ with a calculated molecular weight of 424.5 grams per mole. The symmetrical variant, bearing Chemical Abstracts Service number 823780-66-1, shares identical molecular specifications while differing in the spatial distribution of methyl groups on the guanidine nitrogen atoms.

Table 1: Molecular Properties Comparison

PropertyAsymmetrical FormSymmetrical Form
Chemical Abstracts Service Number268564-10-9823780-66-1
Molecular FormulaC₂₃H₂₈N₄O₄C₂₃H₂₈N₄O₄
Molecular Weight424.49 g/mol424.49 g/mol
International Union of Pure and Applied Chemistry Name(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid(2S)-5-[(N,N'-dimethylcarbamimidoyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
PubChem Compound Identifier4673731546737316

Structural Characteristics

The structural framework consists of three distinct functional regions that contribute to the compound's synthetic utility. The fluorenylmethyloxycarbonyl group serves as a base-labile protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions such as piperidine treatment. The arginine backbone maintains the natural L-configuration essential for biological activity, while the dimethylated guanidine side chain represents the key distinguishing feature between the two stereoisomers.

The asymmetrical dimethylarginine configuration positions both methyl groups on a single nitrogen atom within the guanidine moiety, mimicking the naturally occurring post-translational modification found in various protein substrates. Conversely, the symmetrical arrangement distributes the methyl groups across two different nitrogen atoms, creating a distinct molecular geometry with different biological implications.

XLogP3

2.4

Dates

Modify: 2023-08-15

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